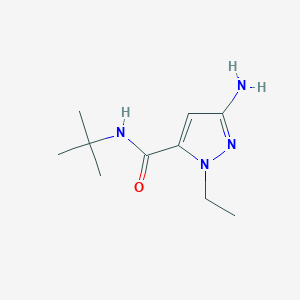
3-amino-N-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as A-769662 and is a potent activator of the AMP-activated protein kinase (AMPK), a crucial enzyme involved in regulating cellular energy balance.
Mecanismo De Acción
A-769662 activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity. AMPK is a key regulator of cellular energy balance, and its activation leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways, resulting in increased ATP production and energy expenditure.
Biochemical and Physiological Effects:
A-769662 has been shown to have numerous biochemical and physiological effects, including the activation of AMPK, the inhibition of mTORC1 signaling, the induction of autophagy, and the modulation of glucose and lipid metabolism. A-769662 has also been shown to improve mitochondrial function, reduce inflammation, and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 has several advantages for laboratory experiments, including its potency, specificity, and ease of use. However, it also has limitations, including its high cost and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on A-769662, including the development of more potent and selective activators of AMPK, the investigation of its effects on other signaling pathways, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on cellular metabolism and energy balance.
Métodos De Síntesis
The synthesis of A-769662 involves a multi-step process, starting with the reaction of tert-butyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the carboxylic acid. The final step involves the amidation of the carboxylic acid with 3-aminopyridine to form A-769662.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and neurodegenerative diseases. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In metabolic disorders, A-769662 has been shown to improve glucose uptake and insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes. In neurodegenerative diseases, A-769662 has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
5-amino-N-tert-butyl-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-5-14-7(6-8(11)13-14)9(15)12-10(2,3)4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUBIAMGGIKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2665415.png)
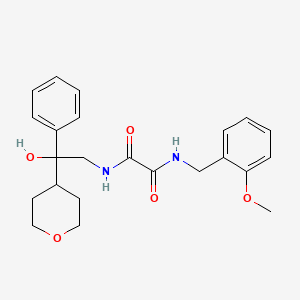
![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)

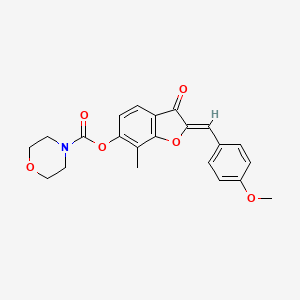


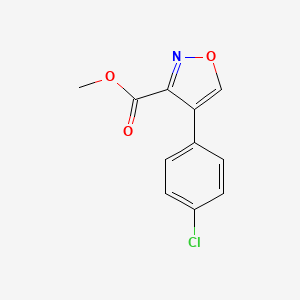
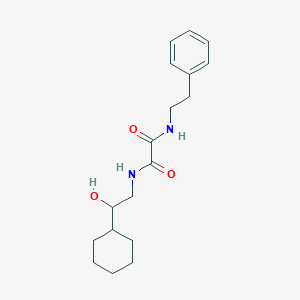
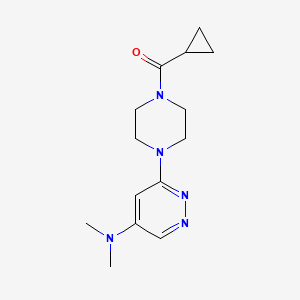
![5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2665432.png)
![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B2665434.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665436.png)